molecular formula C12H10N4O3 B11474190 7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11474190
M. Wt: 258.23 g/mol
InChI Key: DDDSBTYTEZUZSE-UHFFFAOYSA-N
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Description

7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the hydroxyphenyl group and the carboxylic acid moiety contributes to its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 3-amino-1,2,4-triazole in the presence of a suitable catalyst, followed by cyclization and carboxylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the triazolo-pyrimidine ring.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized using microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the desired compound through a tandem reaction mechanism .

Chemical Reactions Analysis

Types of Reactions

7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The triazolo-pyrimidine ring can be reduced under specific conditions to yield dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, dihydro derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has shown promise as an antimicrobial agent. Studies have demonstrated its activity against multidrug-resistant bacterial strains, making it a candidate for the development of new antibiotics .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and possibly other conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its reactivity and ability to form stable derivatives make it suitable for applications in material science and related fields.

Mechanism of Action

The mechanism of action of 7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes or disrupt cell wall synthesis, leading to the death of the bacterial cells. The exact molecular pathways and targets are still under investigation, but its activity against multidrug-resistant strains suggests a unique mode of action that differs from traditional antibiotics .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyrimidine derivatives: These compounds share the triazolo-pyrimidine core but differ in the substituents attached to the ring. They exhibit various biological activities and are used in different research applications.

    4-Hydroxyphenyl derivatives: Compounds with the hydroxyphenyl group are known for their antioxidant properties and potential therapeutic applications.

Uniqueness

The uniqueness of 7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its combination of the triazolo-pyrimidine core with the hydroxyphenyl and carboxylic acid groups. This combination imparts specific reactivity and biological activity, making it a valuable compound for research and development in various fields.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties and applications.

Biological Activity

7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the triazolopyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H14N4O3
  • Molecular Weight : 286.29 g/mol
  • CAS Number : 1010930-55-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Similar compounds in the triazolopyrimidine class have been shown to inhibit key enzymes involved in cellular processes. For instance, they can inhibit tubulin polymerization, leading to disruption in cell division and proliferation of cancer cells .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against a range of pathogens. It has been studied for its potential use in treating infections caused by resistant strains of bacteria and fungi .
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). It achieves this by triggering cell cycle arrest and modulating apoptotic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in MCF-7 and HCT-116 cells
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionInhibits tubulin polymerization

Case Studies

  • Anticancer Activity : A study conducted on the effects of the compound on breast cancer cells revealed that it significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspases and upregulation of pro-apoptotic proteins, indicating a strong potential for further development as an anticancer agent.
  • Antimicrobial Efficacy : In another study focusing on the antimicrobial properties of similar triazolopyrimidine derivatives, it was found that these compounds exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that modifications to the triazolopyrimidine structure can enhance antimicrobial activity .

Properties

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

7-(4-hydroxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H10N4O3/c17-8-3-1-7(2-4-8)10-5-9(11(18)19)15-12-13-6-14-16(10)12/h1-6,10,17H,(H,18,19)(H,13,14,15)

InChI Key

DDDSBTYTEZUZSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C=C(NC3=NC=NN23)C(=O)O)O

Origin of Product

United States

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